molecular formula C13H14N4O3S B2956374 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide CAS No. 2224385-63-9

3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide

Cat. No. B2956374
CAS RN: 2224385-63-9
M. Wt: 306.34
InChI Key: MKROAIAVBFEXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide, also known as VTP-50469, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide works by binding to the surface of amyloid beta and alpha-synuclein proteins, preventing them from aggregating and forming toxic plaques. This mechanism of action has been confirmed in several studies using in vitro and in vivo models.
Biochemical and Physiological Effects:
3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the production of reactive oxygen species, which are molecules that can cause cellular damage and contribute to the development of neurodegenerative diseases. Additionally, 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the development of neurodegenerative diseases. However, one limitation of 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide is that it has not yet been tested in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide. One area of interest is in the development of new compounds that are structurally similar to 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide but have improved pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosage and administration of 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide for therapeutic applications. Finally, more research is needed to understand the long-term effects of 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide on neurodegenerative diseases and to determine its potential for use in combination therapies.

Synthesis Methods

The synthesis of 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide involves a multi-step process that begins with the reaction of 3-phenyl-4-amino-1,2,4-triazole with ethyl chloroformate to form an intermediate compound. The intermediate is then reacted with sodium ethoxide and sulfonyl chloride to form the final product, 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide. This synthesis method has been successfully replicated in several studies and has been found to yield high purity and yield of the compound.

Scientific Research Applications

3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide has been found to have potential therapeutic applications in several areas of research. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide can inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are associated with the development of these diseases.

properties

IUPAC Name

3-ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-21(19,20)9-8-13(18)15-12-10-14-16-17(12)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKROAIAVBFEXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=CN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.